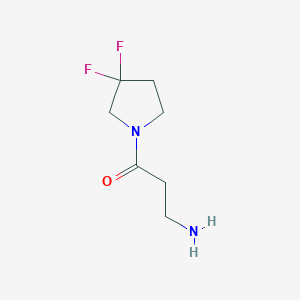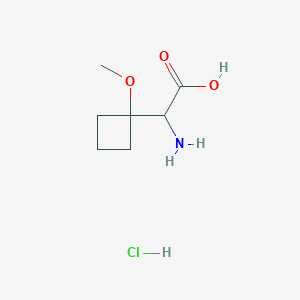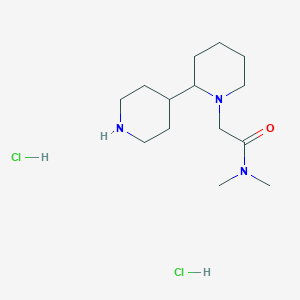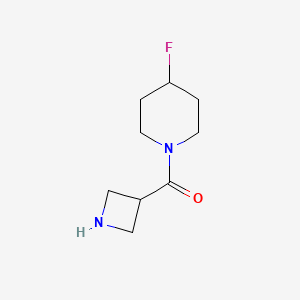
3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
“3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C7H12F2N2O . It is related to 2-Amino-3-(3,3-difluoropyrrolidin-1-yl)propan-1-ol .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The pyrrolidine ring in this compound is substituted with two fluorine atoms at the 3-position .Physical And Chemical Properties Analysis
This compound has a molecular weight of 180.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass is 180.10741940 g/mol . The topological polar surface area is 49.5 Ų .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications:
- Synthesis of potent drugs for treating infections caused by Gram-positive pathogens, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Compounds with fluorinated pyrrolidinyl substituents exhibited significant antibacterial activity (Inagaki et al., 2003).
- Development of dipeptidyl peptidase IV inhibitors for treating type 2 diabetes. One compound, a potent and orally active DPP-4 inhibitor, showed excellent selectivity and in vivo efficacy in animal models (Edmondson et al., 2006).
Organic Synthesis and Chemical Properties:
- Utilization in Gewald and Dimroth reactions for constructing 1,2,3-triazole and thiophene frameworks. These compounds were used as activated ketomethylenic compounds showing high reactivity and yielding the target products in high yields (Pokhodylo & Shyyka, 2014).
Biochemistry Applications:
- Investigation of metabolic, excretion, and pharmacokinetic properties in different species, including humans. The major route of metabolism was hydroxylation at specific positions in the molecule, contributing to its pharmacokinetic profile (Sharma et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a crucial target for managing type 2 diabetes .
Mode of Action
Given its target, it’s likely that it inhibits dpp-4, thereby increasing the levels of incretin hormones, which stimulate a decrease in blood glucose levels .
Biochemical Pathways
incretin pathway . By inhibiting DPP-4, they increase the levels of incretin hormones GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels .
Result of Action
The result of the compound’s action would likely be a decrease in blood glucose levels, given its inhibition of DPP-4 and the resulting increase in incretin hormone levels .
Análisis Bioquímico
Biochemical Properties
3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with dipeptidyl peptidase IV, an enzyme involved in glucose metabolism . The compound acts as an inhibitor of dipeptidyl peptidase IV, thereby influencing glucose homeostasis. Additionally, this compound interacts with other proteins and enzymes, affecting their activity and stability.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to dipeptidyl peptidase IV, inhibiting its activity . This inhibition leads to an increase in the levels of incretin hormones, which play a crucial role in glucose regulation. Additionally, this compound can modulate the activity of other enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but it can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of dipeptidyl peptidase IV and continued modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits dipeptidyl peptidase IV without causing significant adverse effects . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which play a role in its metabolism . The compound undergoes hydroxylation, amide hydrolysis, and N-dealkylation, leading to the formation of various metabolites. These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is rapidly absorbed and distributed to various tissues, including the liver, kidneys, and muscles. Its localization and accumulation within these tissues are influenced by factors such as protein binding and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with dipeptidyl peptidase IV and other enzymes . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its biochemical properties and effects.
Propiedades
IUPAC Name |
3-amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2O/c8-7(9)2-4-11(5-7)6(12)1-3-10/h1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKOJGWQBFRZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382594.png)

![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382596.png)
![Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1382597.png)
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1382600.png)
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382601.png)

![2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1382606.png)
![5-Azaspiro[2.3]hexane trifluoroacetate](/img/structure/B1382607.png)



